An In-depth Technical Guide to Pyridine, 4-[2-(triethoxysilyl)ethyl]-
An In-depth Technical Guide to Pyridine, 4-[2-(triethoxysilyl)ethyl]-
This guide provides a comprehensive technical overview of Pyridine, 4-[2-(triethoxysilyl)ethyl]-, a versatile organosilane coupling agent. It is intended for researchers, scientists, and drug development professionals who are interested in its chemical properties and applications, particularly in surface modification and materials science.
Introduction: A Molecule of Duality
Pyridine, 4-[2-(triethoxysilyl)ethyl]- is a unique bifunctional molecule that bridges the worlds of organic and inorganic chemistry.[1] Its structure incorporates a pyridine ring, a common motif in pharmaceuticals and a ligand in coordination chemistry, and a triethoxysilyl group, which is reactive towards hydroxyl-bearing surfaces.[1][2][3][4] This duality makes it an invaluable tool for the covalent immobilization of pyridine-containing molecules onto silica-based and other inorganic substrates, enabling a wide range of applications from catalysis to drug delivery.[1][5]
This guide will delve into the core chemical properties of this compound, explore its synthesis and reactivity, provide detailed protocols for its application in surface modification, and discuss its potential in drug development and other advanced materials.
Core Chemical and Physical Properties
Understanding the fundamental properties of Pyridine, 4-[2-(triethoxysilyl)ethyl]- is crucial for its effective application. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 98299-74-2 | [1] |
| Molecular Formula | C13H23NO3Si | [1][6] |
| Molecular Weight | 269.41 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 105 °C at 0.9 mmHg | |
| Density | 1.00 g/mL | [5] |
| Refractive Index | 1.4624 at 20 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol and toluene. | [1][7] |
| Synonyms | 4-[2-(Triethoxysilyl)ethyl]pyridine, Triethoxy[2-(4-pyridyl)ethyl]silane, 2-(4-Pyridylethyl)triethoxysilane | [1][6] |
Synthesis and Reactivity: The Key to its Functionality
The synthesis of Pyridine, 4-[2-(triethoxysilyl)ethyl]- typically involves the hydrosilylation of 4-vinylpyridine with triethoxysilane, often catalyzed by a platinum-based catalyst. This reaction attaches the triethoxysilyl group to the ethyl side chain of the pyridine.
The true utility of this compound lies in the reactivity of its triethoxysilyl group. This functionality allows for the covalent attachment to surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides.[1][5] The reaction proceeds in two key steps: hydrolysis and condensation.
Hydrolysis
In the presence of water, the ethoxy groups (-OCH2CH3) on the silicon atom are hydrolyzed to form silanol groups (-OH).[8][9][10] This reaction is often catalyzed by acids or bases.[8][11] The rate of hydrolysis is influenced by pH, with the reaction being slowest around a neutral pH of 7.[8]
Reaction: Si(OCH2CH3)3 + 3H2O → Si(OH)3 + 3CH3CH2OH
Condensation
The newly formed silanol groups are highly reactive and can condense with hydroxyl groups on a substrate surface, forming stable siloxane bonds (Si-O-Substrate).[10] They can also self-condense with other silanol molecules to form a polysiloxane network on the surface.[10]
Reaction with a surface: Si(OH)3 + HO-Substrate → (HO)2Si-O-Substrate + H2O
This two-step process results in a robust, covalently bound layer of pyridine molecules on the surface, effectively altering its chemical properties.
Caption: Mechanism of surface modification using Pyridine, 4-[2-(triethoxysilyl)ethyl]-.
Applications in Research and Development
The unique properties of Pyridine, 4-[2-(triethoxysilyl)ethyl]- make it a valuable reagent in several fields.
Surface Modification of Materials
The primary application is the functionalization of surfaces to impart the chemical properties of the pyridine ring.[1][5] This can be used to:
-
Alter Surface Polarity: Introduce a more polar and basic character to a non-polar surface.[1]
-
Create Binding Sites: The nitrogen atom in the pyridine ring can act as a Lewis base, coordinating with metal ions.[1] This is useful for creating surfaces that can capture or detect heavy metals.
-
Improve Adhesion: The silane group can act as an adhesion promoter between organic polymers and inorganic substrates.[1]
Drug Development and Delivery
While not a drug itself, the pyridine scaffold is a common feature in many pharmaceutical compounds.[2][3][4][12] Pyridine, 4-[2-(triethoxysilyl)ethyl]- can be used to immobilize drug molecules or drug precursors onto carrier particles, such as silica nanoparticles, for controlled release applications. The ability to functionalize nanoparticles can enhance their biocompatibility and targeting capabilities.
Catalysis
The immobilized pyridine groups can act as basic catalysts or as ligands for metal catalysts.[1] By attaching the catalyst to a solid support, it can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling.
Experimental Protocols
The following are generalized protocols for the use of Pyridine, 4-[2-(triethoxysilyl)ethyl]- in surface modification. Note: These are starting points and may require optimization for specific substrates and applications.
Protocol for Surface Modification of Silica Gel
This protocol describes the functionalization of silica gel with pyridine groups.
Materials:
-
Silica gel (e.g., 60 Å, 230-400 mesh)
-
Pyridine, 4-[2-(triethoxysilyl)ethyl]-
-
Toluene, anhydrous
-
Triethylamine
-
Methanol
-
Deionized water
Procedure:
-
Activation of Silica Gel:
-
Wash the silica gel with a 1 M HCl solution for 4 hours to remove any metal impurities.
-
Rinse thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the silica gel in an oven at 120 °C overnight to remove physically adsorbed water and activate the surface silanol groups.
-
-
Silanization Reaction:
-
In a round-bottom flask, suspend the dried silica gel in anhydrous toluene (e.g., 10 mL of toluene per gram of silica).
-
Add Pyridine, 4-[2-(triethoxysilyl)ethyl]- (e.g., 1 mmol per gram of silica) to the suspension.
-
Add a few drops of triethylamine as a catalyst.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours with constant stirring.
-
-
Washing and Drying:
-
Allow the mixture to cool to room temperature.
-
Filter the functionalized silica gel and wash it sequentially with toluene, methanol, and deionized water to remove any unreacted silane and byproducts.
-
Dry the pyridine-functionalized silica gel in a vacuum oven at 80 °C for 12 hours.
-
-
Characterization:
-
The success of the functionalization can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the characteristic pyridine ring vibrations and thermogravimetric analysis (TGA) to quantify the amount of organic material grafted onto the silica surface.
-
Caption: Workflow for the surface modification of silica gel.
Safety and Handling
Pyridine, 4-[2-(triethoxysilyl)ethyl]- should be handled with care in a well-ventilated fume hood. It is a moisture-sensitive compound and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5] It can cause skin and eye irritation.[13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).[13]
Conclusion
Pyridine, 4-[2-(triethoxysilyl)ethyl]- is a powerful and versatile molecule for the functionalization of surfaces. Its unique bifunctional nature allows for the robust immobilization of pyridine moieties, opening up a wide array of possibilities in materials science, catalysis, and drug development. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in innovative applications.
References
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Angene Chemical. (n.d.). 4-[2-(Triethoxysilyl)ethyl]pyridine(CAS# 98299-74-2). Retrieved from [Link]
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Gelest, Inc. (n.d.). 2-(4-PYRIDYLETHYL)TRIETHOXYSILANE. Retrieved from [Link]
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ACS Publications. (n.d.). Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study. Retrieved from [Link]
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Scientific.net. (2014). Preparation and Surface Modification of SiO2 Particles Used in Electronic Ink. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
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Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]
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MDPI. (n.d.). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
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MDPI. (n.d.). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
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